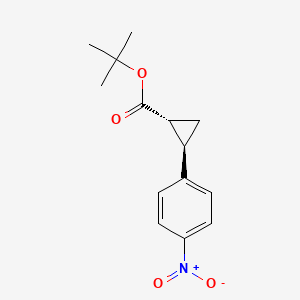

rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate, trans

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac-tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate, trans (RtB-4NPCC) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. RtB-4NPCC is a cyclopropane derivative with a nitro group attached to the phenyl ring, and is known to exhibit a variety of biochemical and physiological effects.

Mécanisme D'action

RtB-4NPCC is known to undergo a variety of reactions, including cyclopropane ring opening, nitro group reduction, and decarboxylation. The cyclopropane ring opening is initiated by the abstraction of a proton by a base, resulting in the formation of an alkoxide intermediate. This intermediate then undergoes a 1,2-shift, resulting in the formation of a nitroalkene. The nitroalkene can then undergo a variety of reactions, such as reduction, decarboxylation, and further cyclization.

Biochemical and Physiological Effects

RtB-4NPCC has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to result in an increase in acetylcholine levels, which can lead to a variety of physiological effects, such as increased alertness, improved memory, and enhanced cognitive performance. In addition, RtB-4NPCC has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Avantages Et Limitations Des Expériences En Laboratoire

RtB-4NPCC has several advantages for laboratory experiments. It is relatively easy to synthesize, and its reactivity allows for the synthesis of a variety of compounds. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, RtB-4NPCC is known to be toxic and should be handled with care. It is also volatile and can easily vaporize, making it difficult to use in certain experiments.

Orientations Futures

RtB-4NPCC has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on the synthesis of more complex derivatives of RtB-4NPCC, such as nitroalkenes and nitrocycloalkanes. In addition, further studies could be conducted to investigate the biochemical and physiological effects of RtB-4NPCC, as well as its potential therapeutic applications. Finally, research could also be conducted to investigate the potential toxicity of RtB-4NPCC and to develop methods to reduce its volatility.

Méthodes De Synthèse

RtB-4NPCC can be synthesized through a series of reactions. The first step is the nitration of 4-nitrobenzaldehyde to form 4-nitrobenzoic acid. This is followed by the formation of the cyclopropane ring by reacting the 4-nitrobenzoic acid with ethyl diazoacetate. Finally, the cyclopropane ring is converted to the desired RtB-4NPCC by reacting with potassium tert-butoxide.

Applications De Recherche Scientifique

RtB-4NPCC has been used as a model compound to study the mechanism of cyclopropane ring opening reactions. It has also been used as a tool for studying the reactivity of nitro compounds and their derivatives. In addition, RtB-4NPCC has been used in the synthesis of other organic compounds, such as 2-nitro-1-phenylcyclopropanes and 3-nitro-1-phenylcyclopropanes.

Propriétés

IUPAC Name |

tert-butyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(16)12-8-11(12)9-4-6-10(7-5-9)15(17)18/h4-7,11-12H,8H2,1-3H3/t11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNCFMKGZPXPDR-NWDGAFQWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2,2,2-trichloro-1-(4-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605923.png)

![4-chloro-N-[2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605926.png)

![4-chloro-N-[2,2,2-trichloro-1-(4-chloro-6-fluoro-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605933.png)

![2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B6605937.png)

![4-chloro-N-[2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605943.png)

![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)